4-(Butoxycarbonyl)phenyl 5-bromonicotinate
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Overview
Description
“4-(Butoxycarbonyl)phenyl 5-bromonicotinate” is a chemical compound. It has a molecular formula of C14H9Br2NO4 . The compound is likely to be used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “4-(Butoxycarbonyl)phenyl 5-bromonicotinate” involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “4-(Butoxycarbonyl)phenyl 5-bromonicotinate” involves a phenyl group attached to a butoxycarbonyl group . The compound also contains bromine atoms, which are likely to influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving “4-(Butoxycarbonyl)phenyl 5-bromonicotinate” and similar compounds often involve protodeboronation . This process is a key step in the transformation of alkyl boronic esters .Scientific Research Applications
- Application : Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : This reaction provides a versatile route to functionalized nicotinate derivatives. Researchers have explored the sensitivity of this coupling to steric hindrance in the arylboronic acid component .
- Application : The stability of pinacol boronic esters makes them attractive for chemical transformations. They participate in various C–C bond-forming reactions, such as alkenylations, alkynylations, and arylations. The introduction of the boronic ester moiety has expanded the scope of boron chemistry .
- Application : Pinacol boronic esters serve as intermediates for oxidations, aminations, halogenations, and other transformations. Their bench stability and ease of purification make them valuable in synthetic sequences .
- Application : In situ-generated catechol boronic esters undergo protodeboronation via a radical chain reaction. This method is particularly useful for 2° alkyl boronic esters .
Catalytic Protodeboronation for Alkene Hydromethylation
Synthesis of 5-Arylnicotinates
Suzuki–Miyaura Coupling and Beyond
Functional Group Transformations
Hydroboration-Deboronation Strategies
Total Synthesis Applications
Safety and Hazards
Future Directions
The use of boronic acids and their derivatives in medicinal chemistry is a growing field of research . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . Therefore, it is likely that “4-(Butoxycarbonyl)phenyl 5-bromonicotinate” and similar compounds will continue to be studied for their potential applications in various fields .
properties
IUPAC Name |
(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHSGWVWPKHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butoxycarbonyl)phenyl 5-bromonicotinate |
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